molecular formula C21H19FN4O3S B11026861 1-(4-fluorophenyl)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide

1-(4-fluorophenyl)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11026861
M. Wt: 426.5 g/mol
InChI Key: BBZXQKKJRBFNAJ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a methoxybenzyl group, a thiadiazole ring, and a pyrrolidine carboxamide. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where a methoxybenzyl halide reacts with the thiadiazole intermediate.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dicarboxylic acid derivative.

    Final Coupling Reaction: The final step involves coupling the fluorophenyl group with the previously synthesized intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

1-(4-fluorophenyl)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

    Disrupting Cellular Processes: Interfering with processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

1-(4-fluorophenyl)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    This compound: Similar structure but with different substituents.

    1-(4-chlorophenyl)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide: Chlorine substituent instead of fluorine.

    1-(4-bromophenyl)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide: Bromine substituent instead of fluorine.

The uniqueness of This compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C21H19FN4O3S

Molecular Weight

426.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H19FN4O3S/c1-29-17-8-2-13(3-9-17)10-18-24-25-21(30-18)23-20(28)14-11-19(27)26(12-14)16-6-4-15(22)5-7-16/h2-9,14H,10-12H2,1H3,(H,23,25,28)

InChI Key

BBZXQKKJRBFNAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F

Origin of Product

United States

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